2-{[4-ETHYL-5-(THIOPHEN-2-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(4-NITROPHENYL)ETHAN-1-ONE
Overview
Description
2-{[4-ETHYL-5-(THIOPHEN-2-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(4-NITROPHENYL)ETHAN-1-ONE is a useful research compound. Its molecular formula is C16H14N4O3S2 and its molecular weight is 374.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-nitrophenyl)ethanone is 374.05073267 g/mol and the complexity rating of the compound is 483. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Reactions
The study on the Substitution Reactions of Nitrothiophens explored radical and ionic reactions involving nitrothiophen derivatives, highlighting novel ionic substitution processes and the complexity of reactions yielding various products. Such research underscores the intricate chemistry of thiophenyl compounds and their potential for generating diverse molecular structures (Newcombe & Norris, 1979).
In another study, A Convenient Approach Towards Aminobenzo[b]thiophenes was developed, illustrating a simple, efficient synthesis pathway for 3-aminobenzo[b]thiophenes. This work provides a basis for the synthesis of compounds related to the mentioned chemical, demonstrating the versatility of thiophenyl compounds in organic synthesis (Androsov et al., 2010).
Research on Oxidant and Transition-Metal-Free Photoinduced Direct Oxidative Annulation presented a method for creating highly functionalized polyheterocyclic compounds. This technique signifies the potential for developing complex molecular structures without the need for transition metals or oxidants, which is crucial for green chemistry applications (Zhang et al., 2017).
The Microwave-Assisted One-Pot Three Component Synthesis study focused on the synthesis of thiazolyl(hydrazonoethyl)thiazoles, demonstrating the efficiency of microwave irradiation in facilitating chemical reactions. This research not only offers insights into the synthesis of potentially bioactive compounds but also highlights the role of modern synthesis techniques in enhancing reaction efficiency (Mahmoud et al., 2021).
Facile and Convenient Synthesis of 3-Alkylamino-5-Arylthiophenes outlined a method for producing 3-alkylamino-5-arylthiophenes, showcasing the diversity of thiophene derivatives that can be synthesized and their potential applications in material science and organic electronics (Kim & Kim, 2000).
Properties
IUPAC Name |
2-[(4-ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-1-(4-nitrophenyl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S2/c1-2-19-15(14-4-3-9-24-14)17-18-16(19)25-10-13(21)11-5-7-12(8-6-11)20(22)23/h3-9H,2,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLDSKHPGYBVLTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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